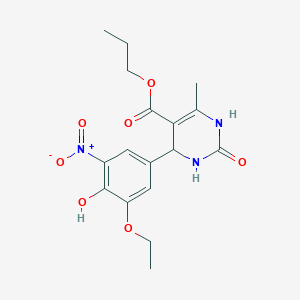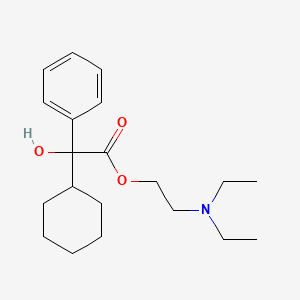![molecular formula C25H28BrN3O6S B11627504 4-({2-(3-bromophenyl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11627504.png)
4-({2-(3-bromophenyl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({2-(3-ブロモフェニル)-4-ヒドロキシ-1-[2-(モルホリン-4-イル)エチル]-5-オキソ-2,5-ジヒドロ-1H-ピロール-3-イル}カルボニル)-N,N-ジメチルベンゼンスルホンアミドは、ブロモフェニル基、モルホリン環、ベンゼンスルホンアミド部分を組み込んだ独特の構造を持つ複雑な有機化合物です。この化合物は、潜在的な生物活性と薬理活性があるため、さまざまな科学分野の研究対象となっています。
準備方法
合成ルートと反応条件
4-({2-(3-ブロモフェニル)-4-ヒドロキシ-1-[2-(モルホリン-4-イル)エチル]-5-オキソ-2,5-ジヒドロ-1H-ピロール-3-イル}カルボニル)-N,N-ジメチルベンゼンスルホンアミドの合成は、通常、複数のステップを伴います。一般的な方法には、次のステップが含まれます。
ピロール環の形成: ピロール環は、適切な前駆体を用いた環化反応によって合成できます。
ブロモフェニル基の導入: ブロモフェニル基は、臭素または臭素含有試薬を用いた臭素化反応によって導入されます。
モルホリン環の付加: モルホリン環は、求核置換反応によって付加されます。
ベンゼンスルホンアミド部分の形成:
工業生産方法
この化合物の工業生産には、同様の合成ルートが使用される場合がありますが、大規模生産に合わせて最適化されています。これには、連続フロー反応器の使用、反応条件のハイスループットスクリーニング、収率を向上させ、反応時間を短縮するための触媒の使用が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にヒドロキシル基で酸化反応を起こす可能性があります。
還元: カルボニル基で還元反応が起こり、アルコールに変換されます。
置換: ブロモフェニル基の臭素原子は、他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化アルミニウムリチウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤を置換反応に使用できます。
主な生成物
酸化: 生成物には、ケトンまたはカルボン酸が含まれます。
還元: 生成物には、アルコールが含まれます。
置換: 生成物は、使用した求核剤によって異なります。
科学研究における用途
4-({2-(3-ブロモフェニル)-4-ヒドロキシ-1-[2-(モルホリン-4-イル)エチル]-5-オキソ-2,5-ジヒドロ-1H-ピロール-3-イル}カルボニル)-N,N-ジメチルベンゼンスルホンアミドは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌活性、抗真菌活性、抗癌活性など、潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療における潜在的な治療効果について調査されています。
工業: 新しい材料と化学プロセスの開発に使用されます。
科学的研究の応用
4-[2-(3-BROMOPHENYL)-4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
この化合物の作用機序には、特定の分子標的や経路との相互作用が関係します。たとえば、特定の酵素や受容体を阻害し、生物学的反応を引き起こす可能性があります。具体的なメカニズムは、特定の用途や標的によって異なる場合があります。
類似の化合物との比較
類似の化合物
- (±)-2-{[4-(4-ブロモフェニル)-5-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}-1-フェニル-1-エタノール
- 2-(3-メチルフェニル)-2-モルホリン-4-イルエタナミン
- N-シクロプロピル-4-メチル-3-{2-[(2-モルホリン-4-イルエチル)アミノ]キナゾリン-6-イル}ベンザミド
独自性
4-({2-(3-ブロモフェニル)-4-ヒドロキシ-1-[2-(モルホリン-4-イル)エチル]-5-オキソ-2,5-ジヒドロ-1H-ピロール-3-イル}カルボニル)-N,N-ジメチルベンゼンスルホンアミドを際立たせているのは、特定の化学反応性と生物活性を付与する官能基のユニークな組み合わせです。これは、研究や潜在的な治療用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- **4-[2-(3-BROMOPHENYL)-4-HYDROXY-1-[2-(PIPERIDIN-4-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE
- **4-[2-(3-CHLOROPHENYL)-4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE
Uniqueness
The uniqueness of 4-[2-(3-BROMOPHENYL)-4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C25H28BrN3O6S |
|---|---|
分子量 |
578.5 g/mol |
IUPAC名 |
4-[(E)-[2-(3-bromophenyl)-1-(2-morpholin-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C25H28BrN3O6S/c1-27(2)36(33,34)20-8-6-17(7-9-20)23(30)21-22(18-4-3-5-19(26)16-18)29(25(32)24(21)31)11-10-28-12-14-35-15-13-28/h3-9,16,22,30H,10-15H2,1-2H3/b23-21+ |
InChIキー |
CIDRLYIACYWTFP-XTQSDGFTSA-N |
異性体SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=CC=C4)Br)/O |
正規SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=CC=C4)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-3-(4-bromobenzyl)-5-[(5-bromo-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11627428.png)
![5-(4-tert-butylphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11627433.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627434.png)
![1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]ethanone](/img/structure/B11627435.png)
![1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B11627447.png)
![(5Z)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11627448.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627453.png)

![2-(4-methoxyphenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate](/img/structure/B11627463.png)

![3-{(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}phenyl thiophene-2-carboxylate](/img/structure/B11627480.png)
![Methyl 6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-4-[4-(propan-2-yl)phenyl]-3,4-dihydropyridine-3-carboxylate](/img/structure/B11627483.png)
![2-{[2-(Ethylsulfonyl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B11627494.png)
![2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(naphthalen-2-YL)acetamide](/img/structure/B11627501.png)
